molecular formula C15H21NO6 B14688913 Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- CAS No. 24789-75-1

Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)-

Cat. No.: B14688913
CAS No.: 24789-75-1
M. Wt: 311.33 g/mol
InChI Key: SQAOLDXRUNCZCI-UHFFFAOYSA-N
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Description

Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- is an organic compound that features a morpholine ring substituted with a 3,4,5-trimethoxyphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic acyl substitution, where the amine group of morpholine attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the trimethoxyphenoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-((3,4,5-trimethoxyphenoxy)acetyl)- is unique due to the presence of both the morpholine ring and the 3,4,5-trimethoxyphenoxyacetyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs or other morpholine derivatives.

Properties

CAS No.

24789-75-1

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

1-morpholin-4-yl-2-(3,4,5-trimethoxyphenoxy)ethanone

InChI

InChI=1S/C15H21NO6/c1-18-12-8-11(9-13(19-2)15(12)20-3)22-10-14(17)16-4-6-21-7-5-16/h8-9H,4-7,10H2,1-3H3

InChI Key

SQAOLDXRUNCZCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC(=O)N2CCOCC2

Origin of Product

United States

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